molecular formula C6H14Cl3N B3080082 Bis(3-chloropropyl)amine hydrochloride CAS No. 1081534-21-5

Bis(3-chloropropyl)amine hydrochloride

Cat. No.: B3080082
CAS No.: 1081534-21-5
M. Wt: 206.5 g/mol
InChI Key: MRDUJWJHJIMYDL-UHFFFAOYSA-N
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Description

Bis(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄Cl₃N. It is a solid, pale brown to light brown substance that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different oxidation products depending on the reaction conditions.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(3-chloropropyl)amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-, hydrochloride
  • Ethyl (2-chloroethyl) (3-chloropropyl)amine hydrochloride
  • 3-chloro-N-(3-chloropropyl)propan-1-amine
  • Bis(3-propylamino-propyl)-disulfide, dihydrochloride
  • Bis(3-chloro-but-2-enyl)-amine hydrochloride
  • Bis(3-chloropropyl)-phenylarsane
  • Bis(3-chloropropyl)-methylazanium, 2,4,6-trinitrophenolate
  • Bis(3-chloropropyl) p-nitrophenyl phosphate
  • Bis(3-chloropropyl)chloroborane .

Uniqueness: Bis(3-chloropropyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of scientific research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUJWJHJIMYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCCl)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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